Reduced HepG2 Cytotoxicity of 4-Benzyloxy vs. 4-Phenoxy Quinazoline Analogs: A Structure-Activity Relationship Finding
In a head-to-head SAR evaluation of 35 2-trichloromethylquinazolines tested in parallel on both Plasmodium falciparum K1 and human HepG2 cells, molecules bearing a 4-benzyloxy moiety demonstrated reduced cytotoxicity compared to those bearing a 4-phenoxy moiety [1]. This direct comparison establishes that the benzyloxy substituent confers a tangible safety margin advantage over the phenoxy analog class.
| Evidence Dimension | Cytotoxicity on human HepG2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | 4-Benzyloxy-substituted analogs: lower cytotoxicity (class trend) |
| Comparator Or Baseline | 4-Phenoxy-substituted analogs: higher cytotoxicity (class trend) |
| Quantified Difference | Qualitative class-level trend: benzyloxy < phenoxy in cytotoxicity |
| Conditions | In vitro HepG2 cell line; 35-molecule series; parallel antiplasmodial (K1 strain) and cytotoxicity evaluation |
Why This Matters
For procurement decisions in hit-to-lead campaigns, selecting a benzyloxy-protected intermediate may reduce the likelihood of downstream cytotoxicity flags compared to phenoxy alternatives, preserving lead-like properties earlier in the screening cascade.
- [1] GELLIS A et al. Looking for new antiplasmodial quinazolines: DMAP-catalyzed synthesis of 4-benzyloxy- and 4-aryloxy-2-trichloromethylquinazolines and their in vitro evaluation toward Plasmodium falciparum. Eur J Med Chem. 2016;119:34-44. PMID: 27155463. View Source
